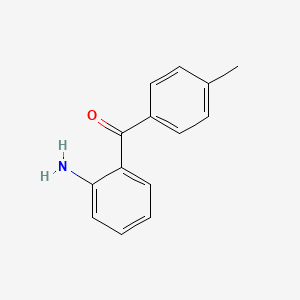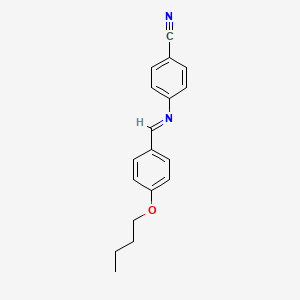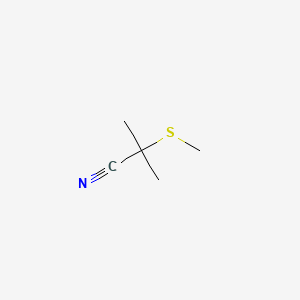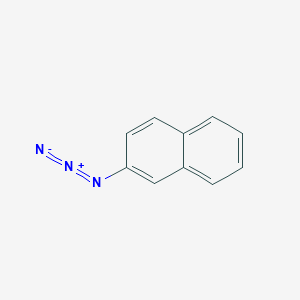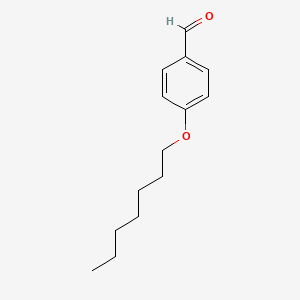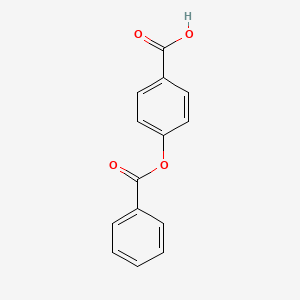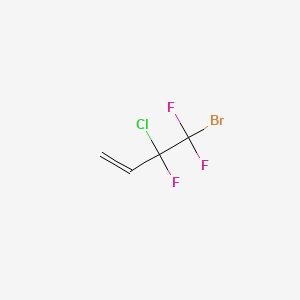
4-Brom-3-chlor-3,4,4-trifluorbut-1-en
Übersicht
Beschreibung
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is an organic compound with the molecular formula C₄H₃BrClF₃ and a molecular weight of 223.42 g/mol . This compound is characterized by its halogenated aliphatic structure, which includes bromine, chlorine, and fluorine atoms. It is commonly used in scientific research, particularly in the fields of organic synthesis and polymer chemistry .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Polymer Chemistry: The compound is involved in the copolymerization process, particularly with vinylidene fluoride, to produce fluorinated polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound has been extensively studied using NMR spectroscopy to analyze its chemical shifts and coupling constants.
Biochemical Research: It serves as an intermediate in the synthesis of biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves the reaction of 1,1,2-trifluoro-2-butene with hydrogen bromide (HBr) under controlled conditions . The reaction typically takes place at an appropriate temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:
C4H5F3+HBr→C4H3BrClF3+H2
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Addition Reactions: Reagents like hydrogen chloride (HCl) or hydrogen bromide (HBr) can be used for addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield compounds like 4-iodo-3-chloro-3,4,4-trifluorobut-1-ene, while addition reactions can produce dihalogenated derivatives .
Wirkmechanismus
The mechanism of action of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves its reactivity with various molecular targets. The halogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the halogens. Additionally, the double bond in the compound allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1,2-trifluorobut-1-ene: This compound has a similar structure but lacks the chlorine atom present in 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene.
3-Chloro-4-bromo-3,4,4-trifluorobut-1-ene: This is another isomer with a different arrangement of halogen atoms.
Uniqueness
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and polymer chemistry .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPFOSLGWWARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870521 | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-25-4 | |
| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
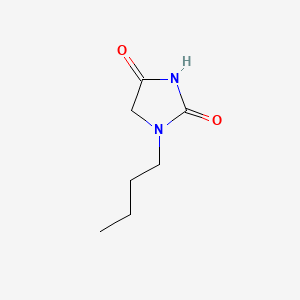
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
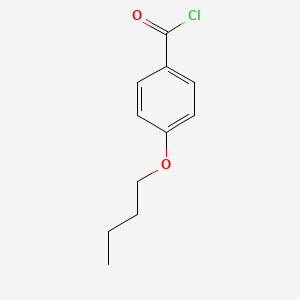
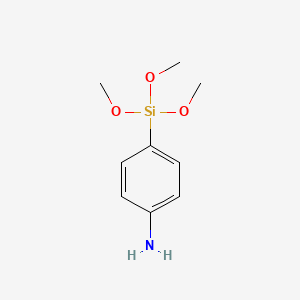
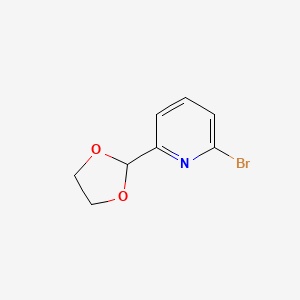
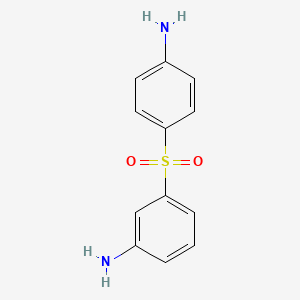
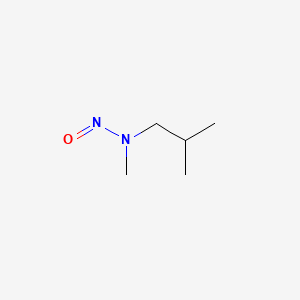
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
